2-Ethylacetoacetic acid
Description
2-Ethylacetoacetic acid, often encountered in its esterified form ethyl 2-ethylacetoacetate (CAS 607-97-6), is a β-keto ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol . This compound is characterized by an ethyl substituent at the α-position of the acetoacetate backbone, distinguishing it from simpler β-keto esters like ethyl acetoacetate. It serves as a versatile intermediate in pharmaceutical and fine chemical synthesis due to its reactive keto and ester functional groups.
Properties
CAS No. |
4433-85-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-ethyl-3-oxobutanoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-5(4(2)7)6(8)9/h5H,3H2,1-2H3,(H,8,9) |
InChI Key |
JWDSCUIQYJUHHM-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)C(=O)O |
Canonical SMILES |
CCC(C(=O)C)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation and Enolate Formation
2-Ethylacetoacetic acid arises from the hydrolysis of its ester precursor, ethyl 2-ethylacetoacetate, which is synthesized via the acetoacetic ester synthesis . The process involves:
-
Deprotonation : A strong base (e.g., ethoxide) abstracts the α-hydrogen, forming a resonance-stabilized enolate .
-
Alkylation : The enolate undergoes nucleophilic attack on alkyl halides (e.g., ethyl bromide) via an S<sub>N</sub>2 mechanism, introducing the ethyl group at the α-position .
Table 1: Alkylation Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Base | NaOEt/EtOH | |
| Alkyl Halide | R-X (e.g., CH<sub>3</sub>CH<sub>2</sub>Br) | |
| Temperature | 0–25°C (ambient conditions) | 9 |
Hydrolysis and Decarboxylation
Following alkylation, this compound is generated through:
-
Acidic Hydrolysis : The ester group is hydrolyzed to a β-keto acid using aqueous HCl or H<sub>2</sub>SO<sub>4</sub> .
-
Thermal Decarboxylation : Heating the β-keto acid (100–150°C) eliminates CO<sub>2</sub>, yielding a substituted ketone (e.g., 3-pentanone) .
Table 2: Decarboxylation Parameters
| Condition | Value/Description | Source |
|---|---|---|
| Temperature | 100–150°C | |
| Catalyst | H<sub>3</sub>O<sup>+</sup> (aqueous acid) | 9 |
| Product | 3-Pentanone (CH<sub>3</sub>COCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) |
Tautomerism
This compound exhibits keto-enol tautomerism , with the enol form stabilized by intramolecular hydrogen bonding. In solution, the equilibrium favors the keto form (>85% at 25°C), similar to ethyl acetoacetate .
Key Data :
Complexation Reactions
The β-keto acid structure enables chelation with metal ions (e.g., Al<sup>3+</sup>, Fe<sup>3+</sup>), forming stable complexes such as Al(CH<sub>3</sub>C(O)CHCO<sub>2</sub>H)<sub>3</sub> . These complexes are utilized in catalysis and material science.
Reduction Reactions
This compound can be reduced to 3-hydroxy-2-ethylbutyric acid using catalytic hydrogenation or NaBH<sub>4</sub> . This reaction is critical in synthesizing chiral intermediates for pharmaceuticals.
Comparison with Similar Compounds
Ethyl Acetoacetate (CAS 141-97-9)
Ethyl-2-Methylacetoacetate (CAS 609-14-3)
Ethyl 2-Phenylacetoacetate
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.2 g/mol
- Key Differences :
- Incorporates a phenyl group, introducing aromaticity and UV activity.
- Enhanced stability due to resonance effects, making it suitable for electrophilic aromatic substitution reactions.
- Applications : Precursor in synthesizing phenylacetone, a key intermediate for amphetamines and other psychoactive drugs .
Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Molecular Formula : C₁₂H₁₃ClO₄
- Molecular Weight : 256.68 g/mol
- Key Differences: Features a 4-chlorophenoxy group, enhancing electron-withdrawing properties and influencing reactivity in cross-coupling reactions.
- Applications : Agrochemical synthesis and pharmaceutical intermediates .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for 2-Ethylacetoacetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via esterification of acetoacetic acid derivatives followed by alkylation with ethyl groups. A common approach involves reacting ethyl acetoacetate with sodium methoxide under controlled pH and temperature, followed by acid hydrolysis . Key factors include:
- Catalyst selection : Alkali metal alkoxides (e.g., NaOMe) improve reaction efficiency.
- Purification : Vacuum distillation or recrystallization from ethanol ensures ≥95% purity.
- Yield optimization : Maintaining anhydrous conditions minimizes side reactions like keto-enol tautomerization.
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify structural features (e.g., ethyl group protons at δ 1.2–1.4 ppm, ketone carbonyl at δ 207–210 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 131.1 for C₆H₁₀O₃) .
- Validation : Cross-referencing with spectral databases (e.g., PubChem) and spiking with authentic standards ensures accuracy .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Vaporization enthalpy : ~328 kJ/mol (determined via static calorimetry) .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<5 mg/mL at 25°C) .
- Stability : Prone to decarboxylation above 80°C; store at 2–8°C under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
- Methodological Answer :
- Scenario : Discrepancies in NMR signals due to tautomeric equilibria.
- Approach :
Use dynamic NMR (DNMR) to monitor tautomerization kinetics.
Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).
Validate via X-ray crystallography for solid-state structure confirmation .
Q. What experimental design considerations are critical for studying this compound’s role in enzymatic reactions?
- Methodological Answer :
- Enzyme selection : Use β-ketoacyl-ACP synthases to assess its incorporation into fatty acid biosynthesis.
- Kinetic assays : Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm for cofactor NADPH depletion).
- Control experiments : Include substrate analogs (e.g., 2-Methylacetoacetic acid) to isolate specificity .
Q. How should researchers design toxicity studies for this compound, given structural similarities to alkoxyacetic acid metabolites?
- Methodological Answer :
- In vitro models : Use HepG2 cells to assess hepatotoxicity via MTT assays and ROS measurement.
- Biomarker profiling : Quantify urinary metabolites (e.g., ethyl glucuronide) via LC-MS/MS .
- Dose-response analysis : Apply Hill equation modeling to determine IC₅₀ values .
Q. What statistical methods are recommended for analyzing variability in synthetic yield across batch productions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration).
- ANOVA : Identify significant factors (p < 0.05) and optimize via response surface methodology (RSM).
- Reproducibility : Report mean ± SD for ≥3 independent replicates .
Methodological Challenges and Solutions
Q. How can researchers mitigate interference from by-products during synthesis?
- Answer :
- Chromatographic separation : Use reverse-phase HPLC with C18 columns (mobile phase: 70% MeCN/30% H₂O + 0.1% TFA).
- In-line detection : UV at 210 nm identifies major impurities (>1% area).
- Process refinement : Introduce scavenger resins (e.g., QuadraPure™) to trap unreacted reagents .
Q. What protocols ensure accurate quantification of this compound in complex matrices (e.g., biological fluids)?
- Answer :
- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by SPE (C18 cartridges).
- Calibration curves : Use deuterated internal standards (e.g., d₅-2-Ethylacetoacetic acid) to correct for matrix effects.
- Validation : Meet FDA guidelines for precision (CV <15%) and accuracy (80–120% recovery) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
